Ethyl 5-amino-6-bromopyrazine-2-carboxylate

説明

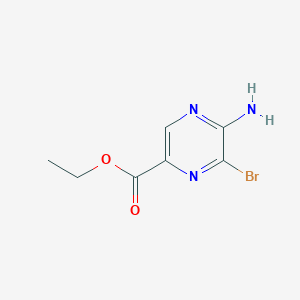

Ethyl 5-amino-6-bromopyrazine-2-carboxylate: is a chemical compound characterized by the presence of an amino group, a bromine atom, and a carboxylate ester group on a pyrazine ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-amino-6-bromopyrazine-2-carboxylic acid.

Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

Continuous Flow Process: Some manufacturers may use a continuous flow process to increase production efficiency and reduce costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the bromine atom or the carboxylate group.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound, such as this compound with reduced bromine.

Substitution Products: Substituted derivatives with different functional groups replacing the bromine atom.

科学的研究の応用

Chemistry: Ethyl 5-amino-6-bromopyrazine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which Ethyl 5-amino-6-bromopyrazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic substitution reactions. The carboxylate group can form hydrogen bonds and interact with various biomolecules.

類似化合物との比較

Methyl 5-amino-6-bromopyrazine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure but with the amino group in a different position on the pyrazine ring.

生物活性

Ethyl 5-amino-6-bromopyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its pyrazine structure, which includes an amino group and a bromine atom. The compound can undergo various chemical reactions, including substitution, oxidation, and ester hydrolysis. Its synthesis often involves the bromination of pyrazine derivatives followed by the introduction of the amino group through nucleophilic substitution reactions.

Common Reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction: The amino group may be oxidized or reduced under specific conditions.

- Ester Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related pyrazine derivatives. For instance, T-1106, a pyrazine derivative, demonstrated significant antiviral activity against yellow fever virus (YFV) in animal models. The minimal effective dose was observed at 32 mg/kg/day, with treatment showing improved survival rates when administered post-infection . Although specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.

Anti-inflammatory Effects

Pyrazine derivatives have been noted for their anti-inflammatory properties. The P2Y14 receptor, a target for anti-inflammatory drugs, has been studied for its role in mediating inflammatory responses. Compounds that inhibit this receptor could provide therapeutic benefits in conditions like asthma and neurodegeneration . this compound may exert similar effects through modulation of inflammatory pathways.

Case Studies

-

Inhibition of Cancer Cell Growth:

A study on bis-steroidal pyrazines indicated that certain derivatives significantly inhibited cancer cell growth in both murine and human cancer cell lines. This suggests that this compound could be explored for similar anticancer properties due to its structural attributes . -

Cholinesterase Inhibition:

Research into related compounds has shown that certain pyrazines can inhibit cholinesterases, which are implicated in Alzheimer's disease. These findings suggest that this compound might also be evaluated for its potential as a cholinesterase inhibitor .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets and pathways due to the presence of functional groups that facilitate biochemical reactions. This interaction may influence enzyme activity and cellular processes, warranting further investigation to identify precise molecular targets.

特性

IUPAC Name |

ethyl 5-amino-6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)4-3-10-6(9)5(8)11-4/h3H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMFRCRCLKTOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。